2-(2-(3-Nitrophenyl)acetyl)malononitrile
Description
2-(2-(3-Nitrophenyl)acetyl)malononitrile is a nitrophenyl-substituted malononitrile derivative featuring an acetyl linker between the 3-nitrophenyl group and the malononitrile core. These derivatives are typically synthesized via Knoevenagel condensations or heterocyclization reactions involving active methylene compounds and nitro-substituted carbonyl precursors . Malononitrile derivatives are widely used in pharmaceuticals, organic electronics, and as intermediates in heterocyclic synthesis due to their electron-withdrawing properties and reactivity .
Properties
Molecular Formula |
C11H7N3O3 |
|---|---|
Molecular Weight |
229.19 g/mol |
IUPAC Name |
2-[2-(3-nitrophenyl)acetyl]propanedinitrile |
InChI |
InChI=1S/C11H7N3O3/c12-6-9(7-13)11(15)5-8-2-1-3-10(4-8)14(16)17/h1-4,9H,5H2 |
InChI Key |
JFZCWDCCGGMKLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)C(C#N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Electron-Withdrawing Groups: The 3-nitrophenyl group enhances electron deficiency, improving reactivity in cyclocondensation reactions compared to non-nitrated analogues (e.g., 2-(thiazolidin-2-ylidene)malononitrile) .
- Pharmacological Activity : Nitrophenyl and indole hybrids (e.g., compound 116 in ) show anticancer activity, suggesting that the 3-nitrophenylacetyl group in the target compound may also confer bioactivity .
- Photophysical Properties : Biphenyl-substituted derivatives () exhibit redshifted absorption spectra due to extended π-conjugation, whereas halogenated analogues () prioritize synthetic accessibility .
Spectroscopic and Crystallographic Comparisons
Table 2: Spectral Data for Selected Compounds
Key Observations :
- Nitrophenyl Influence: The nitro group in 3-nitrophenyl derivatives introduces distinct NO₂ stretching vibrations (~1520, ~1350 cm⁻¹) in IR, absent in non-nitrated analogues .
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